Fragment-Based Hinge-Binding Specificity
The target compound’s hinge‑binding fragment (2‑[(pyridin‑3‑ylmethyl)amino]benzamide) forms a characteristic donor–acceptor–donor hydrogen‑bond network with the backbone of CDK2 (Leu83, Glu81) in the ATP‑binding pocket [1]. While the full-length compound extends further into the selectivity pocket, the fragment itself exhibits an IC50 of 2.8 µM against CDK2/Cyclin A [2]. By comparison, the des‑pyridinylmethyl analog 3‑aminobenzamide shows no detectable inhibition at 100 µM, underscoring the essential contribution of the pyridin‑3‑ylmethyl group [2]. This structural data supports the rationale that the complete target molecule, with its elaborated pyridine core, is expected to achieve superior affinity and kinase selectivity relative to simpler benzamide analogs.
Comparator 3-aminobenzamide IC50 > 100 µM
Difference > 35-fold
| Evidence Dimension | CDK2/Cyclin A inhibition (IC50) and hinge‑binding interactions |
|---|---|
| Target Compound Data | Fragment IC50 = 2.8 µM; forms three hydrogen bonds with kinase hinge |
| Comparator Or Baseline | 3‑aminobenzamide: IC50 > 100 µM; no specific hinge interactions |
| Quantified Difference | >35‑fold difference in biochemical potency; binary interaction pattern |
| Conditions | CDK2/Cyclin A radiometric assay; X‑ray crystallography (PDB 3R1Y) |
Why This Matters
Demonstrates that the pyridin‑3‑ylmethylamino motif is a critical pharmacophore for kinase engagement, and the full compound’s design builds upon this essential scaffold element.
- [1] PDB 3R1Y. RCSB Protein Data Bank, 2011. View Source
- [2] Schönbrunn, E. et al. Structure-guided optimization of novel CDK2 inhibitors. J. Med. Chem., 2011. (IC50 data for fragment series). View Source
